4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one
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Overview
Description
4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one is a heterocyclic compound that features a thiazole ring fused to a cyclohexanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a thiazole ring makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar bioactivity but lacking the cyclohexanone moiety.
4-(2-Aminothiazol-4-yl)phenol: Another analog with a phenol group instead of a cyclohexanone.
Uniqueness
4-(2-Amino-1,3-thiazol-4-yl)cyclohexan-1-one is unique due to the presence of both a thiazole ring and a cyclohexanone moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h5-6H,1-4H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZQVELEPQKUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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